Product packaging for 6-nitro-1H-indole-3-carbaldehyde(Cat. No.:CAS No. 10553-13-6)

6-nitro-1H-indole-3-carbaldehyde

Cat. No.: B085431
CAS No.: 10553-13-6
M. Wt: 190.16 g/mol
InChI Key: KYFZSGBVGJNEPN-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-3-carbaldehyde is a valuable synthetic building block in organic and medicinal chemistry. Its structure, featuring an electron-withdrawing nitro group at the 6-position and a reactive aldehyde at the 3-position of the indole scaffold, makes it a key intermediate for accessing diverse nitrogen-containing heterocycles. A primary research application involves its use in multi-component reactions (MCRs) to construct complex, drug-like molecular architectures, such as fused indol-3-yl-4H-pyran and indol-3-yl-4H-chromene derivatives, which are frameworks of high interest in pharmaceutical development . Furthermore, the aldehyde functionality is a crucial handle for synthesizing hydrazone derivatives via condensation with various hydrazides. Such hydrazones, particularly those based on the indole scaffold, have demonstrated significant biological activities and are extensively investigated as potential anticancer agents . The compound also serves as a precursor in the synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are privileged structures in drug discovery known for their role as kinase inhibitors . The nitro group itself can be further manipulated, offering a pathway to other valuable substituted indoles, including amines. This compound is For Research Use Only and is intended for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B085431 6-nitro-1H-indole-3-carbaldehyde CAS No. 10553-13-6

Properties

IUPAC Name

6-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFZSGBVGJNEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410168
Record name 6-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10553-13-6
Record name 6-Nitro-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10553-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Nitro 1h Indole 3 Carbaldehyde and Its Derivatives

General Synthetic Strategies for Indole-3-carbaldehyde Frameworks

The synthesis of indole-3-carbaldehydes, which are precursors to a wide array of biologically active molecules, can be achieved through several established methods. These methods primarily involve the introduction of a formyl group at the C3 position of the indole (B1671886) ring and, when required, the addition of a nitro group to the benzene (B151609) portion of the indole structure.

Vilsmeier-Haack Formylation in the Synthesis of Indole-3-carbaldehydes

The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. researchgate.netsid.ir This reaction typically employs a Vilsmeier reagent, which is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). researchgate.netsid.ir The resulting electrophilic iminium salt then attacks the electron-rich C3 position of the indole ring, leading to the formation of an intermediate which, upon aqueous work-up, hydrolyzes to yield the corresponding indole-3-carbaldehyde. sid.ir

The Vilsmeier-Haack reaction is generally considered a convenient method for preparing 1H-indole-3-carbaldehyde due to its simplicity, nearly quantitative yields, and the high purity of the resulting aldehyde product. ekb.eg The reaction conditions are typically mild, and a variety of substituted indoles can be successfully formylated using this procedure. researchgate.net Recent advancements have even led to catalytic versions of the Vilsmeier-Haack formylation, further enhancing its utility. orgsyn.org

Nitration Procedures for Selective Nitro Group Introduction on Indole Ring Systems

The introduction of a nitro group onto the indole ring system presents a greater challenge due to the indole nucleus's high reactivity towards common nitrating agents, which can often lead to polymerization or the formation of multiple nitrated products. bhu.ac.inyoutube.com Direct nitration of indole with strong acids like a mixture of nitric acid and sulfuric acid is often unsuccessful. ekb.egbhu.ac.in

To circumvent these issues, milder and more selective nitrating agents and conditions have been developed. Non-acidic nitrating agents such as benzoyl nitrate (B79036) and ethyl nitrate are often employed to achieve nitration. bhu.ac.in The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring. For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate yields the 3-nitro derivative, whereas using a nitric acid/sulfuric acid mixture results in the 5-nitro product. bhu.ac.in The position of electrophilic attack is influenced by the stability of the resulting intermediate cation. Attack at the C3 position is generally favored as it allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C3 position is blocked, substitution tends to occur at other positions, including those on the benzene ring. bhu.ac.in

Recent developments have focused on developing practical and environmentally friendly methods for the regioselective nitration of indoles under non-acidic and non-metallic conditions, using reagents like ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride. rsc.orgnih.gov

Multi-Step Synthesis Approaches from Substituted Indoles

In many instances, the desired substituted indole-3-carbaldehyde is not accessible through a single-step formylation or nitration of the parent indole. In such cases, multi-step synthetic sequences are employed, often starting from pre-functionalized indoles. A common strategy involves the Fischer indole synthesis to construct the indole ring with the desired substituents on the benzene portion, followed by formylation at the C3 position. researchgate.net

For example, a substituted aniline (B41778) can be used as a starting material to synthesize a substituted indole, which is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group. google.com This approach allows for the synthesis of a wide variety of substituted indole-3-carbaldehydes that would be difficult to obtain through direct substitution on the indole nucleus. Another approach involves the synthesis of a nitro-substituted indole first, followed by formylation. For instance, 4-nitroindole (B16737) can be synthesized from 2-methyl-3-nitroaniline (B147196) in a multi-step process. orgsyn.org

Targeted Synthesis of 6-nitro-1H-indole-3-carbaldehyde

The specific synthesis of this compound requires careful control over both the nitration and formylation steps to ensure the correct regiochemistry.

Optimization of Regioselective Nitration for the 6-Position

Achieving regioselective nitration at the 6-position of the indole ring is a key step in the synthesis of this compound. One reported method for the direct nitration of 1H-indole-3-carbaldehyde to its 6-nitro derivative involves using a mixture of nitric acid and acetic acid. ekb.eg Specifically, treating 1H-indole-3-carbaldehyde with a 1:80 volumetric mixture of concentrated nitric acid and glacial acetic acid at 80°C for one hour has been shown to yield this compound. In this case, the electron-withdrawing aldehyde group at the 3-position directs the incoming nitro group to the benzene ring, with the 6-position being favored under these specific conditions.

Alternative strategies for synthesizing 6-nitroindoles involve starting with precursors that favor substitution at the 6-position. A Cs₂CO₃-promoted method has been developed for the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds, which forms new C-C and C-N bonds in a highly regioselective manner under transition metal-free conditions. rsc.org

Formylation Strategies for the 3-Position

The introduction of the carbaldehyde group at the 3-position of a pre-existing 6-nitroindole is another viable synthetic route. The Vilsmeier-Haack reaction is a suitable method for this transformation. researchgate.netsid.ir Starting with 6-nitroindole, treatment with the Vilsmeier reagent (generated from DMF and POCl₃) would be expected to yield this compound. chemeo.com This approach benefits from the high efficiency and selectivity of the Vilsmeier-Haack reaction for the C3 position of indoles. ekb.eg

Data Tables

Table 1: Synthetic Methods for Indole-3-carbaldehydes

MethodReagentsPosition of FunctionalizationReference
Vilsmeier-Haack FormylationDMF, POCl₃C3 researchgate.netsid.irekb.eg
NitrationHNO₃, Acetic AcidC6 (on 1H-indole-3-carbaldehyde) ekb.eg
NitrationBenzoyl NitrateC3 (on 2-methylindole) bhu.ac.in
NitrationHNO₃, H₂SO₄C5 (on 2-methylindole) bhu.ac.in
NitrosationNaNO₂, HClC3 (forms indazole-3-carboxaldehyde) rsc.org

Derivatization and Chemical Transformations of this compound

The strategic placement of the nitro and aldehyde groups on the indole core of this compound allows for a diverse range of chemical transformations. These reactions enable the synthesis of a wide array of substituted indole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions at the Indole Core (e.g., 1-Methoxy-6-nitroindole-3-carbaldehyde as a Building Block)

A key derivative, 1-methoxy-6-nitroindole-3-carbaldehyde, serves as an excellent substrate for nucleophilic substitution reactions. nii.ac.jpclockss.org The presence of the electron-withdrawing nitro group at the 6-position enhances the reactivity of the indole nucleus, specifically at the 2-position, towards various nucleophiles. clockss.org This increased electrophilicity facilitates the regioselective introduction of substituents, leading to the formation of 2,3,6-trisubstituted indole derivatives. nii.ac.jpclockss.org

The synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde can be achieved from indoline (B122111) in a multi-step process. nii.ac.jp The subsequent Vilsmeier-Haack reaction of 1-methoxy-6-nitroindole yields the target carbaldehyde in high yield. nii.ac.jp

Once obtained, 1-methoxy-6-nitroindole-3-carbaldehyde reacts with a variety of nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jpclockss.org For instance, reactions with piperidine, pyrrole (B145914), and indole in the presence of sodium hydride (NaH) in dimethylformamide (DMF) afford the corresponding 2-substituted products in excellent yields. nii.ac.jp Similarly, sulfur nucleophiles like sodium methanethiolate (B1210775) (NaSMe) and carbon nucleophiles such as dimethyl malonate have been successfully employed. clockss.org

A notable application of this methodology is the synthesis of a novel pyrimido[1,2-a]indole (B3349944) derivative through the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with p-chlorophenoxyacetonitrile in the presence of potassium tert-butoxide (KOtBu). clockss.org

Table 1: Nucleophilic Substitution Reactions of 1-Methoxy-6-nitroindole-3-carbaldehyde nii.ac.jpclockss.org

NucleophileReagent/ConditionsProductYield (%)
PiperidineNaH, DMF, rt2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde92
PyrroleNaH, DMF, rt2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde98
IndoleNaH, DMF, rt2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde96
ImidazoleNaH, DMF, rt2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde97
BenzimidazoleNaH, DMF, rt2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde87
NaSMeDMF2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde98
Dimethyl malonateKOtBu, DMF, rtDimethyl 2-(3-formyl-6-nitro-1H-indol-2-yl)malonate92

Reactions Involving the Aldehyde Moiety

The aldehyde group at the 3-position of this compound is a focal point for a variety of chemical transformations, including condensation reactions, Schiff base formation, and Henry reactions. These reactions are fundamental in extending the molecular framework and introducing new functional groups.

The aldehyde functionality readily participates in condensation reactions. For example, the self-condensation of indole-3-carbaldehyde under acidic conditions leads to the formation of a di-indolylmethine salt known as urorosein. nih.gov While this specific reaction is reported for the parent indole-3-carbaldehyde, similar reactivity can be anticipated for the 6-nitro derivative, potentially leading to novel dye-like structures. The aldehyde group can also be a partner in Knoevenagel and Wittig condensations, providing access to alkene derivatives. rsc.org

The condensation of the aldehyde group of this compound with primary amines leads to the formation of Schiff bases (imines). doi.org These reactions are typically carried out by refluxing the aldehyde with the amine in a suitable solvent like ethanol. ijpbs.com Schiff bases derived from indole-3-carboxaldehyde (B46971) and its analogs have been synthesized with various amino compounds, including amino acids and aminophenols. nih.govresearchgate.net The resulting imine functionality is a versatile chemical handle for further synthetic modifications.

Table 2: Examples of Schiff Bases Derived from Indole-3-carboxaldehyde Analogues ijpbs.comnih.gov

Amine ComponentProduct Type
L-Amino Acids (e.g., histidine, glutamic acid)Chiral Schiff Bases
AminophenolsAromatic Schiff Bases
1,4-DiaminobutaneBis-Schiff Base

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org this compound can react with nitroalkanes, such as nitromethane, to form β-nitro alcohols. organic-chemistry.orgpsu.edu This reaction is a powerful tool for carbon-carbon bond formation and introduces a new nitro and hydroxyl group, which can be further transformed. wikipedia.org For instance, the resulting β-nitro alcohol can be dehydrated to a nitroalkene or the nitro group can be reduced to an amine. wikipedia.orgpsu.edu Various catalysts, including transition metal complexes, can be employed to control the stereoselectivity of the Henry reaction. researchgate.netmdpi.com

Modifications of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group at the 6-position of the indole ring is readily susceptible to reduction, providing a gateway to the corresponding 6-amino-1H-indole-3-carbaldehyde. This transformation is significant as it dramatically alters the electronic properties of the indole ring, converting the electron-withdrawing nitro group into an electron-donating amino group.

A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Other methods involve the use of metals in acidic media, such as iron or zinc, or chemical reductants like tin(II) chloride (SnCl₂). commonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, sodium borohydride (B1222165) (NaBH₄) alone is generally not effective for reducing nitro compounds but its reactivity can be enhanced with additives. jsynthchem.com

The resulting 6-amino derivative is a valuable intermediate in its own right, with the amino group enabling further derivatization through reactions like diazotization and Sandmeyer reactions, or by serving as a nucleophile in condensation reactions.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups commonorganicchemistry.comwikipedia.orgorganic-chemistry.org

ReagentConditionsNotes
H₂, Pd/CCatalytic HydrogenationHighly efficient but can reduce other functional groups.
Raney NickelCatalytic HydrogenationOften used when dehalogenation is a concern.
Fe, Acid (e.g., AcOH)Metal in AcidMild conditions.
Zn, Acid (e.g., AcOH)Metal in AcidMild conditions.
SnCl₂Chemical ReductantMild conditions.
Na₂SChemical ReductantCan sometimes offer selectivity.

Molecular Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or a dual mode of action. While direct hybridization of this compound is a subject of interest, a common synthetic route involves its conversion to a related scaffold, 6-nitro-1H-indazole, which is then hybridized with other bioactive moieties. Indazoles are recognized as valuable bioisosteres of indoles. researchgate.netnih.gov

One notable strategy involves the synthesis of new heterocyclic systems derived from 3-chloro-6-nitro-1H-indazole. nih.gov Through 1,3-dipolar cycloaddition reactions, novel isoxazole (B147169) and triazole-containing hybrids have been created. For instance, the reaction of a 3-chloro-6-nitro-1H-indazole derived intermediate with an appropriate dipolarophile leads to the formation of isoxazoline-6-nitro-1H-indazole derivatives. nih.gov The structure of these hybrids was confirmed using NMR spectroscopy, which showed signals characteristic of the newly formed isoxazole ring. nih.gov These hybrid compounds have been evaluated for their biological potential, with some showing promise as antileishmanial agents. nih.gov

Another example of molecular hybridization involves the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole. scielo.br This multi-step synthesis starts with 6-nitro-1H-indazole, which is first reacted with 1-bromo-2-chloroethane. The resulting intermediate is then treated with hydrazine (B178648) hydrate (B1144303) and subsequently condensed with various substituted aromatic aldehydes to form Schiff bases. The final step is a cyclization reaction with chloroacetyl chloride to yield the target 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones. scielo.br These hybrid molecules, combining the 6-nitroindazole (B21905) scaffold with the β-lactam ring of azetidinone, have been screened for a range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties. scielo.br

Hybrid ScaffoldStarting CompoundBioactive MoietyPotential Biological Activity
Isoxazoline-6-nitro-1H-indazole derivatives nih.gov3-chloro-6-nitro-1H-indazoleIsoxazolineAntileishmanial nih.gov
Triazole-6-nitro-1H-indazole derivatives nih.gov3-chloro-6-nitro-1H-indazoleTriazoleAntileishmanial nih.gov
3-Chloro-4-phenyl-1-((2-(6-nitro-1H-indazol-1-yl)ethyl)amino)azetidin-2-one scielo.br6-nitro-1H-indazoleAzetidinoneAntimicrobial, Anti-inflammatory scielo.br

Nitrosation Reactions for Related Indazoles

The transformation of indoles into 1H-indazole-3-carboxaldehydes via nitrosation is a key synthetic route that allows for scaffold hopping from the indole core to the medicinally important indazole core. rsc.orgnih.gov This reaction is particularly relevant for producing precursors like 6-nitro-1H-indazole-3-carboxaldehyde, which can then be used in hybridization strategies as discussed previously.

The reaction proceeds through a multi-step pathway initiated by the nitrosation at the C3 position of the indole ring, which leads to an oxime intermediate. rsc.org This is followed by the addition of water and a ring-opening/ring-closing cascade to furnish the final 1H-indazole-3-carboxaldehyde. nih.govrsc.org

Historically, this reaction gave disappointing yields, especially with electron-rich indoles, due to the formation of dimeric side products. nih.govrsc.org However, an optimized procedure has been developed that significantly improves the yields and applicability of this transformation. The improved method involves the slow addition of the indole to the nitrosating mixture (e.g., sodium nitrite (B80452) in aqueous HCl and DMF) at a controlled temperature. rsc.org This "reverse addition" technique maintains a low concentration of the nucleophilic indole, thereby minimizing the side reactions and favoring the desired pathway. rsc.org

The reaction conditions can be tuned based on the electronic nature of the substituent on the indole ring. Electron-deficient indoles, such as 6-nitro-1H-indole, require higher temperatures (e.g., 80 °C) for complete conversion into the corresponding indazole. rsc.org Using this optimized protocol, 6-nitro-1H-indazole-3-carboxaldehyde was synthesized from 6-nitro-1H-indole. rsc.org

Starting Indole DerivativeProductKey ReagentsReaction ConditionsYield
6-Nitro-indole rsc.org6-Nitro-1H-indazole-3-carboxaldehyde rsc.orgNaNO₂, HCl (aq), DMF80 °C, 6 hN/A
5-Bromo-indole rsc.org5-Bromo-1H-indazole-3-carboxaldehyde rsc.orgNaNO₂, HCl (aq), DMF0 °C to RT72% rsc.org
6-Bromo-indole nih.gov6-Bromo-1H-indazole-3-carboxaldehyde nih.govNaNO₂, HCl (aq)RT to 50 °C, 5 h78% nih.gov
5-Nitro-indole nih.gov5-Nitro-1H-indazole-3-carboxaldehyde nih.govNaNO₂, HCl (aq), DMF80 °C, 6 hN/A

Structure Activity Relationship Sar Investigations of 6 Nitro 1h Indole 3 Carbaldehyde Derivatives

Influence of Substituents on the Indole (B1671886) Ring System

The nature and position of substituents on the indole ring are pivotal in determining the biological profile of 6-nitro-1H-indole-3-carbaldehyde derivatives.

Positional Effects of the Nitro Group on Biological Activity

The position of the nitro group on the indole ring is a critical determinant of biological activity. Studies on various indole derivatives have highlighted that the placement of this electron-withdrawing group can significantly modulate the compound's interaction with biological targets. mdpi.com For instance, in a series of nitroindole derivatives, the presence of a nitro group at the 5-position was found to be important for their binding affinity to the c-Myc promoter G-quadruplex, a target in cancer therapy. nih.gov Comparing 5-nitroindole (B16589) with its 5-aminoindole (B14826) counterpart, the nitro-substituted compound demonstrated weaker binding, suggesting that the electronic properties of the substituent at this position are crucial. nih.gov However, both 5-nitro and 5-amino substituted compounds showed stronger binding than the unsubstituted indole, indicating that substitution at this position is generally favorable for this specific activity. nih.gov While direct comparative studies on the biological activity of all positional isomers of nitro-1H-indole-3-carbaldehyde are not extensively detailed in the provided results, the principle that the nitro group's position significantly impacts activity is well-established for the broader class of nitroindoles. mdpi.comnih.govmdpi.com For example, in chalcones, the position of the nitro group on the aromatic rings dictates the anti-inflammatory and vasorelaxant effects. mdpi.com

Impact of Halogenation and Other Substitutions (e.g., Alkylation, Arylation, Methoxy)

The introduction of halogens and other substituents such as alkyl, aryl, and methoxy (B1213986) groups onto the indole ring system of this compound derivatives provides a powerful tool for fine-tuning their biological activities. researchgate.netnih.gov

Halogenation: Halogen atoms, being electronegative, act as deactivating groups in electrophilic aromatic substitution but are ortho-para directing. quora.com This electronic influence can alter the reactivity and interaction of the indole scaffold with biological targets. quora.com In some indole derivatives, fluorine-substituted compounds have shown greater potency than their chlorine-substituted counterparts. researchgate.net The introduction of a halogen can also impact the potency of biologically active molecules; for example, replacing chlorines with bromines in balhimycin (B1255283) significantly alters its antimicrobial profile. nih.gov Enzymatic halogenation has been explored as a method to selectively introduce halogens at specific positions of the indole ring, such as the C3-position. nih.gov

Alkylation and Arylation: The addition of alkyl and aryl groups can influence the lipophilicity and steric profile of the molecule, which in turn affects its absorption, distribution, and target interaction. researchgate.netnih.govnih.gov N-arylation of indoles, for instance, is a significant modification in many biologically active compounds. nih.gov Palladium-catalyzed methods have been developed for the C3-arylation of indoles. rsc.org Similarly, methylation at different positions of the indole ring has been shown to modulate the activity of indole derivatives as agonists or antagonists of the human aryl hydrocarbon receptor (AhR). nih.gov For example, 4-methyl-indole and 6-methyl-indole were found to be effective agonists of AhR. nih.gov

Methoxy Substitution: Methoxy groups are electron-donating and can enhance the reactivity of the indole ring. chim.it Many naturally occurring indoles contain methoxy substituents. chim.it The position of the methoxy group can be critical for activity. For instance, in a series of indole derivatives, substitution at the 7-position of the indole ring with a methoxy group was found to be the most favorable for a specific inhibitory activity. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of indole derivatives based on available research:

Substituent Position Observed Effect on Biological Activity Reference
Nitro (-NO2)5Critical for binding to c-Myc G-quadruplex. nih.gov
Halogen (F)-More potent than chlorine substitution in some cases. researchgate.net
Halogen (Br)-Alters antimicrobial profile compared to chlorine. nih.gov
Methyl (-CH3)4, 6Effective agonists of the aryl hydrocarbon receptor (AhR). nih.gov
Methoxy (-OCH3)7Favorable for certain inhibitory activities. researchgate.net

Role of the Aldehyde Moiety and its Modifications in Bioactivity

The aldehyde group at the C-3 position of the indole ring is a key functional group that significantly contributes to the biological activity of this compound and its derivatives. nih.govmdpi.com This aldehyde moiety is a versatile handle for various chemical modifications, allowing for the synthesis of a diverse library of compounds with a wide range of biological properties. researchgate.netnih.gov

The aldehyde group itself can participate in crucial interactions with biological macromolecules. For instance, it can form hydrogen bonds, which can be important for receptor binding. mdpi.comresearchgate.net The aldehyde can also undergo condensation reactions (such as Aldol, Claisen, and Knoevenagel) to create more complex structures with altered bioactivities. nih.gov

One of the most common modifications of the indole-3-carbaldehyde scaffold is the formation of Schiff bases through condensation with various amines. researchgate.net This modification has been shown to lead to compounds with antibacterial and antifungal properties. researchgate.net

Furthermore, the aldehyde can be a precursor for the synthesis of other heterocyclic systems fused to the indole ring, which can lead to novel compounds with unique pharmacological profiles. researchgate.net The reactivity of the carbonyl group allows for facile C-C and C-N bond-forming reactions, as well as reductions, expanding the chemical space accessible from the indole-3-carbaldehyde core. researchgate.net

In a study on indole derivatives for intestinal barrier protection, the presence of an aldehyde group at the third position was suggested to be a key feature for the observed protective effects. mdpi.com It was noted that aldehydes can readily form hydrogen-bonded receptors in the microenvironment, and their presence can enhance the aqueous solubility of indole compounds, thereby promoting their uptake and bioavailability. mdpi.com

The following table highlights some modifications of the aldehyde moiety and their impact on biological activity:

Modification of Aldehyde Moiety Resulting Functional Group/Structure Observed Biological Activity Reference
Condensation with aminesSchiff basesAntibacterial, Antifungal researchgate.net
Condensation reactionsAldol, Claisen, Knoevenagel productsVaried bioactivities nih.gov
Precursor for heterocycle synthesisFused heterocyclic systemsNovel pharmacological profiles researchgate.net
--Intestinal barrier protection mdpi.com

Conformational Analysis and Isomeric Forms in Modulating Biological Response

The three-dimensional arrangement of a molecule, including its conformational flexibility and the presence of different isomers, can significantly influence its interaction with a biological target and, consequently, its biological activity. For indole derivatives, including those of this compound, these factors are crucial for a comprehensive understanding of their structure-activity relationships.

Conformational Analysis: The indole ring itself is a relatively rigid structure, but the substituents attached to it can have varying degrees of rotational freedom. For instance, the orientation of the aldehyde group at the C-3 position relative to the indole ring can be important. Molecular modeling and docking studies of indole derivatives have suggested that specific binding modes are necessary for their activity. nih.gov These studies often reveal that agonists and antagonists can share the same binding pocket but adopt unique binding conformations that determine their functional outcome. nih.gov

Isomeric Forms: The presence of different isomers, such as positional isomers or stereoisomers, can lead to dramatic differences in biological response.

Positional Isomerism: As discussed in section 4.1.1, the position of the nitro group on the indole ring is a prime example of how positional isomerism affects activity. nih.gov Similarly, the placement of other substituents like methyl groups can lead to varying degrees of agonistic or antagonistic activity at the aryl hydrocarbon receptor. nih.gov For example, 4-methyl-indole and 6-methyl-indole were found to be potent agonists, highlighting the importance of the substituent's location. nih.gov

Stereoisomerism: When chiral centers are present in the derivatives of this compound, the different enantiomers or diastereomers can exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. For example, in a study of 3-substituted indoles, modest structural changes were found to have a significant bearing on the molecular target, with different isomers causing cell cycle arrest at different phases. nih.gov

The following table illustrates the impact of isomeric forms on the biological activity of indole derivatives:

Isomeric Feature Example Impact on Biological Activity Reference
Positional Isomerism4-Methyl-indole vs. other methylindolesVaried agonist/antagonist activity at the aryl hydrocarbon receptor. nih.gov
Positional Isomerism5-Nitroindole vs. other nitroindolesCritical for binding to specific DNA structures. nih.gov
StereoisomerismEnantiomers of 3-substituted indolesDifferent effects on the cell cycle, suggesting different molecular targets. nih.gov

Pharmacophore Identification and Design Principles for Enhanced Efficacy

Pharmacophore modeling is a crucial aspect of drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore is identified, it can be used as a template to design new molecules with enhanced efficacy and selectivity.

For derivatives of this compound, the identification of a pharmacophore would involve analyzing the structure-activity relationship data from a series of active compounds. This process helps to pinpoint the key features that are critical for binding to a specific biological target.

Key Pharmacophoric Features of Indole Derivatives:

Based on the available information, several key structural elements of indole derivatives can be considered as potential pharmacophoric features:

The Indole Scaffold: The indole ring system itself is a common feature in many biologically active compounds and often serves as a central scaffold for arranging other functional groups. nih.govmdpi.com

Hydrogen Bond Donors and Acceptors: The NH group of the indole ring can act as a hydrogen bond donor. The nitro group and the aldehyde group in this compound can act as hydrogen bond acceptors. These interactions are often critical for anchoring a ligand into the binding site of a protein.

Aromatic/Hydrophobic Regions: The benzene (B151609) part of the indole ring provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions with aromatic amino acid residues in the target protein.

Substituent Positions: The specific positions of substituents on the indole ring (e.g., the 5-position for the nitro group in certain anticancer agents) are crucial for defining the pharmacophore. nih.gov

Design Principles for Enhanced Efficacy:

Once a pharmacophore model is established, several design principles can be applied to create more potent derivatives of this compound:

Scaffold Hopping: Replacing the indole core with other heterocyclic systems while maintaining the essential pharmacophoric features can lead to novel compounds with improved properties.

Substituent Modification: Systematically altering the substituents on the indole ring can optimize interactions with the target. For example, replacing a hydrogen with a halogen or a methyl group can modulate lipophilicity and electronic properties. researchgate.netnih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating cyclic analogues, can lock the molecule into its bioactive conformation, leading to higher affinity for the target.

A study on 5-nitroindole derivatives as c-Myc G-quadruplex binders identified a novel pharmacophore based on a pyrrolidine-substituted 5-nitro indole scaffold. nih.gov This highlights how iterative screening and synthesis can lead to the identification and optimization of a pharmacophore.

The following table summarizes potential pharmacophoric features and design principles for indole derivatives:

Pharmacophoric Feature / Design Principle Description Example/Application Reference
Pharmacophoric Features
Indole ScaffoldCentral heterocyclic ring system.Common in many bioactive natural products and synthetic drugs. nih.govmdpi.com
Hydrogen Bond Donor/AcceptorGroups capable of forming hydrogen bonds.NH of indole, nitro group, aldehyde group.-
Aromatic/Hydrophobic RegionThe benzene portion of the indole ring.Pi-stacking interactions with protein residues.-
Design Principles
Substituent ModificationAltering groups on the indole ring.Halogenation, alkylation, methoxylation to fine-tune activity. researchgate.netnih.gov
Pharmacophore-based designUsing the identified pharmacophore as a template.Development of pyrrolidine-substituted 5-nitroindoles. nih.gov

Future Perspectives and Research Directions

Development of Novel Indole-Based Drug Candidates with Improved Efficacy and Safety Profiles

The indole (B1671886) nucleus is a privileged structure in drug discovery, forming the backbone of numerous approved drugs. nih.gov The future development of novel indole-based drug candidates from precursors like 6-nitro-1H-indole-3-carbaldehyde will focus on enhancing efficacy and improving safety profiles. nih.gov Researchers are actively exploring the structure-activity relationships (SAR) of indole derivatives to optimize their drug-like properties, including solubility, permeability, and metabolic stability. nih.gov The introduction of various substituents on the indole ring has been shown to significantly modulate the biological activity of these compounds. nih.gov

The therapeutic potential of indole derivatives extends to a wide array of diseases, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. nih.gov In oncology, for instance, indole-based compounds have been developed as inhibitors of various targets, including protein kinases, tubulin, and the p53 pathway. mdpi.com For neurodegenerative diseases, the focus is on developing compounds that can cross the blood-brain barrier and modulate key pathological processes. The anti-inflammatory properties of indoles are also well-established, with ongoing research aimed at developing novel agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Exploration of this compound as a Versatile Chemical Building Block for Complex Heterocyclic Synthesis

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. Its utility stems from the reactivity of the aldehyde group and the potential for nucleophilic substitution at other positions on the indole ring. nii.ac.jpresearchgate.net Specifically, 1-methoxy-6-nitroindole-3-carbaldehyde has been demonstrated to be an excellent substrate for nucleophilic substitution reactions with a variety of nucleophiles at the 2-position, leading to the formation of 2,3,6-trisubstituted indole derivatives. nii.ac.jp This reactivity provides a straightforward route to a diverse range of complex molecules.

The aldehyde functional group readily participates in classic C-C and C-N bond-forming reactions, such as condensations (Aldol, Claisen, Knoevenagel), and reductions. researchgate.netnih.gov This allows for the elaboration of the indole-3-carbaldehyde core into a wide array of more complex structures. Future research will likely continue to exploit the reactivity of this compound to synthesize novel heterocyclic frameworks with potential biological activity. The development of new synthetic methodologies, including catalytic and multi-component reactions, will further expand the chemical space accessible from this starting material. acs.org

Investigation of its Potential in Materials Science (e.g., as Chromophores or Polymers)

The unique photophysical properties of indole derivatives make them attractive candidates for applications in materials science. Indole-3-carboxaldehyde (B46971) and its derivatives have been investigated for their potential use as chromophores and in the synthesis of polymers. nih.gov The nitro group in this compound can act as an electron-withdrawing group, potentially influencing the electronic and optical properties of the molecule.

Research in this area could focus on synthesizing novel polymers incorporating the this compound unit. These polymers may exhibit interesting properties such as photochromism, nonlinear optical activity, or thermal stability. For example, poly(ester-imide)s containing chromophore units have been synthesized and their properties investigated. researchgate.net The incorporation of the 6-nitroindole (B147325) moiety could lead to materials with tailored optical and electronic characteristics for applications in areas like organic light-emitting diodes (OLEDs), sensors, or data storage.

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational methods are playing an increasingly vital role in modern drug discovery and design. nih.gov For indole derivatives like this compound, advanced computational approaches can accelerate the process of identifying and optimizing new drug candidates. nih.govwiley.com Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of indole derivatives to specific biological targets and to guide the design of more potent and selective inhibitors. nih.govnih.gov

Machine learning and artificial intelligence are also being integrated into the drug development pipeline to analyze large datasets, predict compound properties, and design novel molecules with desired characteristics. nih.gov These in silico methods can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery. nih.govwiley.com For instance, computational studies can be used to explore the vast chemical space of possible indole derivatives and to identify those with the highest probability of success as therapeutic agents.

Preclinical Development and Efficacy Studies of Promising Analogs

Once promising indole-based analogs are identified through synthesis and computational screening, they must undergo rigorous preclinical development to evaluate their efficacy and safety. mdpi.com This involves a series of in vitro and in vivo studies to characterize the pharmacological properties of the compounds. For example, in the context of cancer, promising indole derivatives would be tested for their cytotoxic effects against various cancer cell lines and for their ability to inhibit tumor growth in animal models. mdpi.comprovidence.org

Preclinical studies also aim to establish the pharmacokinetic and pharmacodynamic profiles of the drug candidates, providing crucial information for determining the appropriate dosing regimen for future clinical trials. The development of indole-based compounds for diseases like glioblastoma, which has a poor prognosis, is an active area of research. mdpi.comprovidence.org The ultimate goal of preclinical development is to identify lead compounds that have a high potential for success in human clinical trials.

Addressing Drug Resistance Challenges through Novel Indole Derivatives

The emergence of drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. nih.goveurekaselect.com The development of novel indole derivatives offers a promising strategy to overcome this problem. nih.gov Indole-based compounds have been shown to be effective against multidrug-resistant cancer cells and antibiotic-resistant bacteria. nih.govnih.gov

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Answer :
  • Derivatization : Synthesize analogs with substitutions at positions 1, 2, or 4 to probe steric/electronic effects.
  • Biological testing : Screen against diverse targets (e.g., kinases, antimicrobial panels) to map activity trends.
  • Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.